2-(2-butoxyphenyl)-5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Description
2-(2-butoxyphenyl)-5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C25H22ClN5O3 and its molecular weight is 475.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.1411173 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS021622275, also known as F3398-4133, VU0620093-1, or 2-(2-butoxyphenyl)-5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, primarily targets the Voltage-Dependent Anion Channel 1 (VDAC1) . VDAC1 is a key protein located at the outer mitochondrial membrane and serves as a mitochondrial gatekeeper . It plays a crucial role in mitochondrion-mediated apoptosis, regulating the release of apoptogenic proteins and interacting with anti-apoptotic proteins .
Mode of Action
AKOS021622275 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis . Specifically, it prevents the assembly of macromolecular complexes and transcriptional response . By inhibiting VDAC1 oligomerization, AKOS021622275 modulates apoptosis, offering a strategy for combating cancers and neurodegenerative diseases .
Biochemical Pathways
The inhibition of VDAC1 oligomerization by AKOS021622275 affects the mitochondrion-mediated apoptosis pathway . This pathway involves the release of apoptogenic proteins and the interaction with anti-apoptotic proteins . The inhibition of this pathway by AKOS021622275 can lead to the prevention of cell death, which is particularly beneficial in the context of diseases like cancer and neurodegenerative disorders .
Result of Action
The primary result of AKOS021622275’s action is the inhibition of apoptosis, specifically mitochondrion-mediated apoptosis . By inhibiting VDAC1 oligomerization, AKOS021622275 prevents the release of apoptogenic proteins and the subsequent induction of apoptosis . This can lead to the survival of cells that would otherwise undergo programmed cell death .
Properties
IUPAC Name |
2-(2-butoxyphenyl)-5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O3/c1-2-3-14-33-22-7-5-4-6-19(22)20-15-21-25(32)30(12-13-31(21)28-20)16-23-27-24(29-34-23)17-8-10-18(26)11-9-17/h4-13,15H,2-3,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVORMHPUFRMLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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